molecular formula C8H12ClN3 B2988429 2-Cyclobutylpyrimidin-4-amine hydrochloride CAS No. 2137838-80-1

2-Cyclobutylpyrimidin-4-amine hydrochloride

Cat. No.: B2988429
CAS No.: 2137838-80-1
M. Wt: 185.66
InChI Key: ICPCWOCIZZLHBF-UHFFFAOYSA-N
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Description

2-Cyclobutylpyrimidin-4-amine hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpyrimidin-4-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a pyrimidine derivative under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Cyclobutylpyrimidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar structural features.

    2-Cyclopropylpyrimidin-4-amine: Another analog with a cyclopropyl group instead of a cyclobutyl group.

    2-Cyclohexylpyrimidin-4-amine: A larger analog with a cyclohexyl group.

Uniqueness

2-Cyclobutylpyrimidin-4-amine hydrochloride is unique due to its specific cyclobutyl substitution, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-cyclobutylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-7-4-5-10-8(11-7)6-2-1-3-6;/h4-6H,1-3H2,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCWOCIZZLHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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